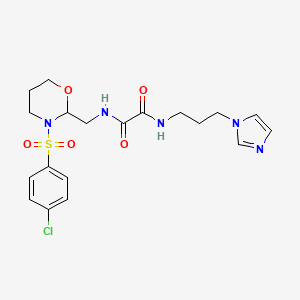![molecular formula C12H14ClNO3 B2997482 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide CAS No. 2411271-29-7](/img/structure/B2997482.png)
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin group, which is a type of heterocyclic compound . This group is attached to an acetamide group via an ethyl linker, and the acetamide group is substituted with a chlorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,3-dihydro-1,4-benzodioxin ring, followed by the introduction of the ethyl linker and the acetamide group . The final step would likely involve the substitution of a hydrogen atom with a chlorine atom to form the 2-chloroacetamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,3-dihydro-1,4-benzodioxin group would likely contribute to the rigidity of the molecule, while the ethyl linker would provide some flexibility . The presence of the chlorine atom could also influence the overall shape of the molecule due to its relatively large size compared to hydrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 2-chloroacetamide group, which is a good leaving group . This means that it could be easily replaced by other groups in a chemical reaction . The 2,3-dihydro-1,4-benzodioxin group could also participate in reactions, particularly those involving the opening of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2-chloroacetamide group could increase its polarity, which would affect its solubility in different solvents . The 2,3-dihydro-1,4-benzodioxin group could also influence its properties, particularly its stability and reactivity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it could interact with biological targets such as proteins or enzymes to exert its effects . The specific interactions would depend on the structure of the compound and the nature of the target .
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to better understand its properties and potential applications. This could involve more detailed studies of its synthesis and reactivity, as well as investigations into its potential uses in areas such as medicine or materials science .
properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-7-12(15)14-6-5-9-8-16-10-3-1-2-4-11(10)17-9/h1-4,9H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWSUWDIOIFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)

![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)








